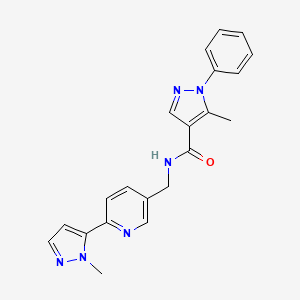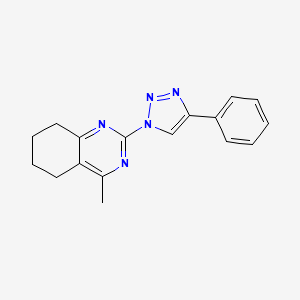![molecular formula C35H28N2O5 B2514304 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide CAS No. 442534-35-2](/img/structure/B2514304.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide is a complex organic compound. This benzamide derivative is characterized by its intricate structure, incorporating an isoquinolinone core, a methoxy group, and a phenoxyphenyl moiety. The combination of these functional groups and structural elements lends itself to a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide typically involves several steps:
Formation of the isoquinolinone core: : Starting with 1,2-dihydroisoquinoline, the compound undergoes oxidation to form isoquinolinone.
Coupling with 3-methoxybenzoic acid: : This step involves the formation of an amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the phenoxyphenyl group: : This is achieved through a nucleophilic substitution reaction with 4-phenoxyphenylamine.
Industrial Production Methods
Industrial production of this compound scales up these synthetic routes, often using continuous flow reactions to ensure consistency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The isoquinolinone core can be oxidized, altering its electronic properties.
Reduction: : Reductive reactions can modify the functional groups attached to the core structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzamide or phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃.
Reducing agents: : LiAlH₄, NaBH₄.
Coupling agents: : EDCI, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Oxidation products: : Isoquinolinone derivatives with modified electronic properties.
Reduction products: : Simplified compounds with reduced functional groups.
Substitution products: : Diversified molecules with altered functional groups enhancing versatility.
Scientific Research Applications
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide has wide-ranging applications:
Chemistry: : As a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: : Potential inhibitor of specific enzymes, interacting with proteins involved in metabolic pathways.
Medicine: : Exploring its use as an anti-cancer agent due to its interaction with DNA.
Industry: : Utilized in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide exerts its effects is largely determined by its interactions at the molecular level:
Molecular Targets: : Interacts with specific enzymes and proteins, modifying their activity.
Pathways Involved: : Inhibition of pathways related to cell proliferation, induction of apoptosis in cancer cells through DNA intercalation.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-1-methylindol-3-yl)acetamide: : Similar core structure but different functional groups.
4-(4-phenoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid: : Shares the isoquinolinone core but differs in the side chains.
Uniqueness
What sets N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide apart is its unique combination of functional groups, allowing for versatile applications and specific interactions in both biological and chemical contexts.
That's a lot to unpack! What more can I find for you?
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-methoxy-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O5/c1-41-29-14-5-11-25(23-29)33(38)36(26-17-19-28(20-18-26)42-27-12-3-2-4-13-27)21-8-22-37-34(39)30-15-6-9-24-10-7-16-31(32(24)30)35(37)40/h2-7,9-20,23H,8,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXRVFVKVUJRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)





![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)

![2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2514242.png)
